REACTION_SMILES
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[B:15]([Br:16])([Br:17])[Br:18].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:8][c:9]([C:11](=[O:12])[OH:13])[o:10]2)[cH:14]1.[Cl-:19].[Cl:21][CH2:22][Cl:23].[NH4+:20]>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:8][c:9]([C:11](=[O:12])[OH:13])[o:10]2)[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2oc(C(=O)O)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Type
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product
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Smiles
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O=C(O)c1cc2cc(O)ccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |